

An In-depth Technical Guide on the Structure-Activity Relationship of HFI-419

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Compound of Interest

Compound Name: **HFI-419**

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of **HFI-419**, a potent benzopyran-based inhibitor of Insulin-Regulated Aminopeptidase (IRAP). It delves into the core structure-activity relationships (SAR) of the HFI-series, their binding mode, mechanism of action, and the key experimental protocols used for their evaluation. The information is intended to serve as a detailed resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting cognitive and metabolic disorders.

Introduction to HFI-419 and its Target, IRAP

HFI-419, or Ethyl 2-acetylamino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate, is a significant small-molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP).^{[1][2]} IRAP (EC 3.4.11.3) is a transmembrane zinc-metallopeptidase belonging to the M1 aminopeptidase family.^{[1][2]} It is involved in a variety of physiological processes, including the regulation of peptide hormones like oxytocin and vasopressin in the brain, glucose metabolism through its co-localization with GLUT4 in insulin-sensitive tissues, and antigen cross-presentation.^{[1][2][3]} ^[4]

The inhibition of IRAP's enzymatic activity has been identified as a promising therapeutic strategy for enhancing cognitive functions.^{[5][6][7]} **HFI-419** and its analogs have been instrumental as chemical probes to elucidate the biological functions of IRAP and as lead compounds for the development of memory-enhancing agents.^{[5][7][8]}

Core Structure-Activity Relationship (SAR) of the HFI-Series

The HFI-series of inhibitors are built upon a benzopyran scaffold. Virtual screening and subsequent medicinal chemistry efforts have elucidated key structural features that govern their inhibitory potency against IRAP.^{[2][9]}

- Benzopyran Core and 7-Hydroxyl Group: The 4H-benzopyran ring system is fundamental to the activity of this series. A critical interaction involves the hydroxyl group at the 7-position of the benzopyran ring, which is believed to interact with the catalytic Zn²⁺ ion in the IRAP active site.^[2] The replacement of this hydroxyl group results in a complete loss of inhibitory activity.^[2]
- Substitution at the 4-Position: The nature of the substituent at the 4-position of the benzopyran ring significantly influences potency. Aromatic systems, such as a pyridin-3-yl group in **HFI-419** or a quinoline group in more potent analogs like HFI-435, are crucial for binding.^[2] This aromatic moiety engages in a key interaction with the Phe544 residue within the enzyme's binding pocket.^{[2][5]} Notably, quinoline derivatives exhibit greater sensitivity to mutations at Phe544 compared to pyridine derivatives, suggesting a more extensive stacking interaction.^{[2][5]}
- Substitution at the 2-Position: The most potent inhibitors in the HFI-series feature a 2-amino or 2-acetamido substitution on the benzopyran core.^[10]

Quantitative SAR Data

The following table summarizes the inhibitory activities of **HFI-419** and key analogs, highlighting the structure-activity relationships discussed.

Compound	R Group (at position 4)	K _i (nM) for IRAP	Selectivity Profile
HFI-419	Pyridin-3-yl	420 ^[8] (also reported as 480 ^{[4][9]})	High selectivity vs. APN, ERAP1, ERAP2, LTA4H ^[8]
HFI-435	Quinolin-3-yl	360 ^[8]	Selective for IRAP vs. other aminopeptidases ^[2]
HFI-437	Quinolin-6-yl	20 ^[8]	Selective for IRAP vs. other aminopeptidases ^[2]

Binding Mode and Mechanism of Action

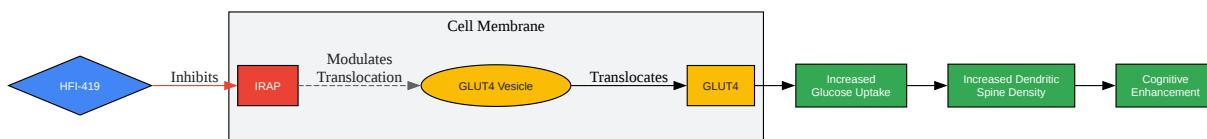
Computational docking studies, guided by the crystal structure of IRAP, have provided a robust model for the binding of the HFI-series.

- Active Site Engagement: The benzopyran ring of **HFI-419** docks into the catalytic binding site of IRAP.^[10] The proposed binding mode suggests that the oxygen in position 3 of the benzopyran ring coordinates the catalytic Zn²⁺ ion.^[10] The aromatic pyridine system at the C4 position extends into a hydrophobic pocket, where it interacts with Phe544.
- Allosteric Inhibition: More recent studies have revealed a more complex mechanism, suggesting that **HFI-419** acts as an allosteric inhibitor.^{[3][11]} This implies that **HFI-419** may bind to a site proximal to the active site, inducing a conformational change that inhibits the enzyme's activity against certain substrates, rather than directly competing with the substrate for the catalytic machinery.^{[3][11]} This allosteric nature could explain its substrate-dependent inhibition profile and offers new avenues for designing highly selective IRAP modulators.^{[3][11][12]}

Biological Effects and Associated Signaling Pathways

Inhibition of IRAP by **HFI-419** elicits significant biological effects, particularly in the central nervous system and in metabolic regulation.

- Cognitive Enhancement: **HFI-419** has been demonstrated to improve spatial working memory and recognition memory in rodent models.[1][2][5][8] Intracerebroventricular administration of **HFI-419** at a dose as low as 0.1 nM significantly enhanced performance in the Spontaneous Alternation Task (SAT).[1]
- Cellular Mechanism and Signaling: The cognitive-enhancing effects of **HFI-419** are linked to its ability to modulate synaptic plasticity. Specifically, **HFI-419** increases the density of dendritic spines in hippocampal neurons.[1] This structural change is believed to be driven by a Glucose Transporter Type 4 (GLUT4)-mediated increase in glucose uptake into the neurons.[1][2] Blocking GLUT4-mediated glucose uptake inhibits the **HFI-419**-induced increase in spine density, strongly suggesting that this pathway is a key downstream mediator of IRAP inhibition.[1] Other potential pathways involved include the Akt-CREB-BDNF and MeCP2 pathways.[1]
- Metabolic Regulation: Beyond the brain, **HFI-419** has shown beneficial metabolic effects. In a study using obese Zucker rats, a model of insulin resistance, treatment with **HFI-419** improved whole-body glucose tolerance.[13][14] This effect was associated with an upregulation of antioxidant enzymes and improved insulin signaling in skeletal muscle, as well as reduced expression of inflammatory markers in adipose tissue.[13][14]



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Caption: Proposed signaling pathway for **HFI-419**-mediated cognitive enhancement.

Key Experimental Protocols

The characterization of **HFI-419** and its analogs relies on a suite of biochemical, cellular, and *in vivo* assays.

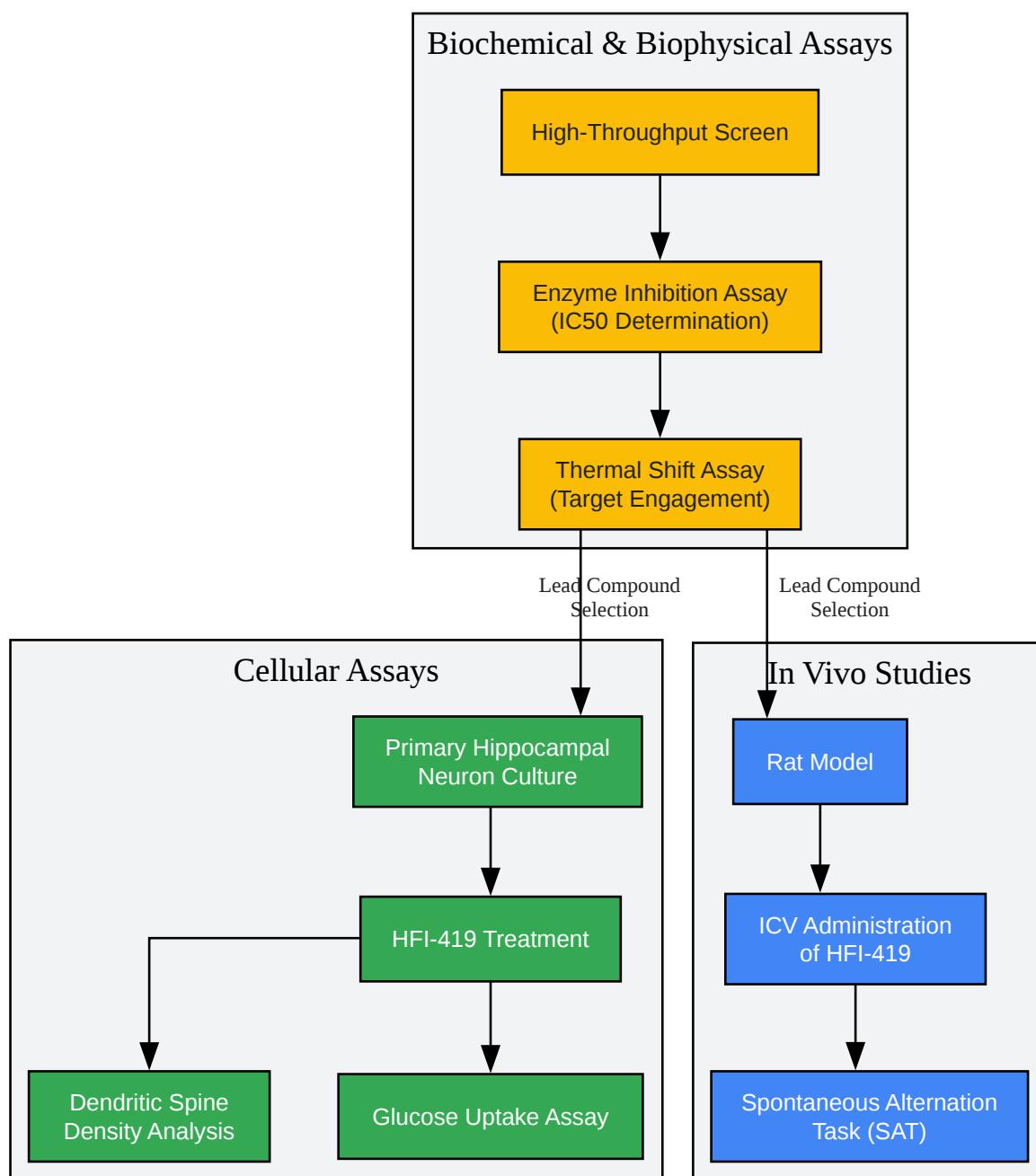
This protocol is designed to quantify the inhibitory potency (IC₅₀ or Ki) of compounds against IRAP's enzymatic activity.

- Enzyme Source: Recombinant human IRAP or membrane preparations from cells overexpressing IRAP (e.g., Chinese Hamster Ovary - CHO cells).[6][15]
- Substrate: A fluorogenic substrate such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is commonly used.
- Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH, containing necessary co-factors.
- Procedure: a. The enzyme is pre-incubated with various concentrations of the test compound (e.g., **HFI-419**) in a microplate format. b. The enzymatic reaction is initiated by adding the fluorogenic substrate. c. The plate is incubated at 37°C for a defined period. d. The reaction is stopped, and the fluorescence of the released product (AMC) is measured using a plate reader.
- Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
- Counter-screening: To confirm a zinc-independent mechanism of action, active compounds are often re-screened in the presence of added zinc ions.[1]
- Target Engagement: A biophysical thermal shift assay can be used as a complementary method to confirm direct binding of the compound to the IRAP protein.[1]

This protocol assesses spatial working memory in rodents.

- Animal Model: Adult male rats.
- Apparatus: A Y-maze with three identical arms.

- Drug Administration: **HFI-419** or vehicle (e.g., 10% DMSO) is administered via intracerebroventricular (icv) injection a set time before the task.[[1](#)]
- Procedure: a. Each rat is placed at the end of one arm and allowed to freely explore the maze for a defined period (e.g., 8 minutes). b. The sequence of arm entries is recorded. c. An "alternation" is defined as consecutive entries into all three different arms.
- Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100. An increase in this percentage indicates improved spatial working memory. The total number of arm entries is also analyzed to rule out effects on general locomotor activity.[[1](#)]

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Caption: General experimental workflow for the evaluation of **HFI-419**.

Conclusion

HFI-419 is a well-characterized inhibitor of IRAP that has been pivotal in understanding the enzyme's role in cognition. The structure-activity relationship of the benzopyran series is well-

defined, with the 7-hydroxyl group, a 4-position aromatic substituent, and a 2-position acetamido group being key determinants of potency. While initially thought to be a competitive inhibitor, recent evidence points towards a more complex allosteric mechanism of action. The link between IRAP inhibition by **HFI-419**, enhanced GLUT4-mediated glucose uptake, and increased dendritic spine density provides a compelling cellular mechanism for its memory-enhancing effects. The detailed methodologies and established SAR provide a solid foundation for the future design and optimization of novel IRAP inhibitors for treating cognitive and metabolic diseases.

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